Cas no 80745-09-1 (Z-Arg(Mtr)-OH CHA)

Z-Arg(Mtr)-OH CHA structure
Nome del prodotto:Z-Arg(Mtr)-OH CHA
Numero CAS:80745-09-1
MF:C24H32N4O7S.C6H13N
MW:619.7726
MDL:MFCD00057997
CID:60255
PubChem ID:57653795
Z-Arg(Mtr)-OH CHA Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-Cbz-N'-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine cyclohexylammonium salt
- Z-Arg(Mtr)-OH cyclohexylammonium salt
- Z-Arg(Mtr)-OH·CHA
- (2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid,cyclohexanamine
- Nα-Z-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-argininecyclohexylaminesalt
- Z- Arg(Mtr)-OH.CHA
- Z-Arg(Mtr)-OH CHA
- Z-Arg(Mtr)-OH·CHAN-α-Z-N-ω-4-methoxy-2,3,6-trimethyl benze-
- Z-L-Arg(Mtr)-OH*CHA
- Z-Arg(Mtr)-OH cyclohexylamine salt
- Z-Arg(Mtr)-OH inverted exclamation mark currencyCHA
- Z-Arg(Mtr)-OH ?A currency CHA
- Z-Arg(Mtr)-OH.CHA
- Z-Arg(Mtr)-OH inverted exclamation mark currency CHA
- HY-W010711
- AKOS016002142
- DTXSID40539006
- N-alpha-BenZyloxycarbonyl-N'-(4-methoxy-2,3,6-trimethylphenyl-sulfonyl)-L-arginine cyclohexylamine (CbZ-L-Arg(Mtr)-OH.CHA)
- 80745-09-1
- (2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine
- MFCD00057997
- cyclohexanamine (S)-2-(benzyloxycarbonylamino)-5-(3-(4-methoxy-2,3,6-trimethylphenylsulfonyl)guanidino)pentanoate
- Nalpha-Z-Nomega-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-D-arginine cyclohexylammonium salt
- (E)-N~5~-{Amino[(4-methoxy-2,3,6-trimethylbenzene-1-sulfonyl)amino]methylidene}-N~2~-[(benzyloxy)carbonyl]-L-ornithine--cyclohexanamine (1/1)
- D82403
- Z-Arg(Mtr)-OH cyclohexylammonium salt, >=98.0% (TLC)
- N2-((Benzyloxy)carbonyl)-Nw-((4-methoxy-2,3,6-trimethylphenyl)sulfonyl)-L-arginine cyclohexylammonium salt
- CS-W011427
- AMY22603
-
- MDL: MFCD00057997
- Inchi: InChI=1S/C24H32N4O7S.C6H13N/c1-15-13-20(34-4)16(2)17(3)21(15)36(32,33)28-23(25)26-12-8-11-19(22(29)30)27-24(31)35-14-18-9-6-5-7-10-18;7-6-4-2-1-3-5-6/h5-7,9-10,13,19H,8,11-12,14H2,1-4H3,(H,27,31)(H,29,30)(H3,25,26,28);6H,1-5,7H2/t19-;/m0./s1
- Chiave InChI: MDRGEGBEEQDQPG-FYZYNONXSA-N
- Sorrisi: CC1=C(S(=O)(NC(NCCC[C@H](NC(OCC2=CC=CC=C2)=O)C(O)=O)=N)=O)C(C)=C(C(OC)=C1)C.NC1CCCCC1
Proprietà calcolate
- Massa esatta: 619.30400
- Massa monoisotopica: 619.30396997g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 43
- Conta legami ruotabili: 15
- Complessità: 901
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 204Ų
Proprietà sperimentali
- Densità: 1.1160
- Punto di fusione: 196-199°C
- PSA: 201.31000
- LogP: 6.91420
Z-Arg(Mtr)-OH CHA Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- CODICI DEL MARCHIO F FLUKA:10-21
Z-Arg(Mtr)-OH CHA Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-56851-5G |
(2S)-2-{[(benzyloxy)carbonyl]amino}-5-[N’-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)carbamimidamido]pentanoic acid |
80745-09-1 | >97% | 5g |
£100.00 | 2025-02-08 | |
Key Organics Ltd | AS-56851-10G |
(2S)-2-{[(benzyloxy)carbonyl]amino}-5-[N’-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)carbamimidamido]pentanoic acid |
80745-09-1 | >97% | 10g |
£133.00 | 2025-02-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z77730-5g |
Z-Arg(Mtr)-OH.CHA |
80745-09-1 | 98% | 5g |
¥132.0 | 2023-09-05 | |
AAPPTec | AZR110-5g |
Z-Arg(Mtr)-OH CHA |
80745-09-1 | 5g |
$60.00 | 2024-07-19 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018508-5g |
Z-Arg(Mtr)-OH CHA |
80745-09-1 | 98.0% | 5g |
¥1130 | 2024-05-21 | |
TRC | Z071120-10g |
Z-Arg(Mtr)-OH CHA |
80745-09-1 | 10g |
$ 380.00 | 2022-06-02 | ||
abcr | AB262006-250 g |
N-alpha-Benzyloxycarbonyl-N'-(4-methoxy-2,3,6-trimethylphenyl-sulfonyl)-L-arginine cyclohexylamine (Cbz-L-Arg(Mtr)-OH.CHA); . |
80745-09-1 | 250 g |
€1,892.80 | 2023-07-20 | ||
AAPPTec | AZR110-25g |
Z-Arg(Mtr)-OH CHA |
80745-09-1 | 25g |
$240.00 | 2024-07-19 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | Z820806-5g |
Z-Arg(Mtr)-OH·CHA |
80745-09-1 | 98.0% | 5g |
¥289.80 | 2022-08-31 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | Z820806-25g |
Z-Arg(Mtr)-OH·CHA |
80745-09-1 | 98.0% | 25g |
¥1,046.70 | 2022-08-31 |
Z-Arg(Mtr)-OH CHA Letteratura correlata
-
Zachary L. Palchak,Daniel J. Lussier,Conor J. Pierce,Catharine H. Larsen Green Chem. 2015 17 1802
-
Ende Li,Xingcan Cheng,Chengyu Wang,Xia Sun,Yanzhong Li RSC Adv. 2013 3 22872
-
Pinar Kasaplar,Erhan Ozkal,Carles Rodríguez-Escrich,Miquel A. Pericàs Green Chem. 2015 17 3122
-
Jiangtao Zhu,Haibo Xie,Zixian Chen,Shan Li,Yongming Wu Org. Biomol. Chem. 2012 10 516
-
Rastislav Baran,Eva Veverková,Andrea ?kvorcová,Radovan ?ebesta Org. Biomol. Chem. 2013 11 7705
80745-09-1 (Z-Arg(Mtr)-OH CHA) Prodotti correlati
- 1368940-10-6(2-bromo-5-cyclopropyl-1,3,4-oxadiazole)
- 2138276-81-8(Cyclobutanemethanesulfonamide, 1-propyl-)
- 2097901-24-9(3-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)methylurea)
- 2377607-78-6(2-Chloro-6-fluoropyridine-3,5-diboronic acid, pinacol ester)
- 1803877-16-8(Methyl 3-hydroxy-4-methylpyridine-5-acetate)
- 1508353-55-6(1-2-(2,4-difluorophenyl)ethylcyclopropan-1-amine)
- 1256790-37-0(5-(Benzyloxy)-2-fluoronicotinic acid)
- 1394023-05-2(6-Chloro-2-ethyl-pyrimidine-4-carboxylic acid methyl ester)
- 939016-97-4((S)-5-amino-1,3-dihydrospiro[indene-2,3-pyrrolo[2,3-b]pyridin]-2(1H)-one)
- 874680-19-0(N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:80745-09-1)Z-Arg(Mtr)-OH CHA

Purezza:99%/99%/99%
Quantità:250g/100g/25g
Prezzo ($):1122.0/523.0/191.0